Diethyl 2-(3-nitropyridin-2-yl)malonate

Synthetic methodology Malonate arylation Process chemistry

Researchers building phthalazinone-based PARP1/2 inhibitors or 2-methyl-3-nitropyridine libraries face inconsistent supply and long lead times. This compound, supported by batch-specific NMR/HPLC/GC documentation, directly addresses those bottlenecks: - Patent-precedented intermediate (WO2021/220120 A1) with a 100% yield synthesis protocol; ≥97% purity across major suppliers ensures reproducible downstream chemistry. - Diethyl ester configuration eliminates transesterification risk during amidine formation; solid physical form simplifies storage (2-8°C) and ambient shipping. - Bulk quantities available for process development, removing the need for in-house QC method validation.

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS No. 64362-41-0
Cat. No. B1367394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(3-nitropyridin-2-yl)malonate
CAS64362-41-0
Molecular FormulaC12H14N2O6
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3
InChIKeyIMGOJADWUZXLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(3-nitropyridin-2-yl)malonate: Identity and Structural Class


Diethyl 2-(3-nitropyridin-2-yl)malonate (CAS 64362-41-0) is a nitro-substituted α-pyridyl malonate diester with molecular formula C₁₂H₁₄N₂O₆ and molecular weight 282.25 g/mol . The compound belongs to the class of 3-nitropyridine derivatives that serve as versatile intermediates in medicinal and agrochemical synthesis, particularly for constructing fused bis-heterocycles and 3-alkylated pyridine scaffolds . Its core structural feature—a malonate moiety α-linked to the 2-position of a 3-nitropyridine ring—creates a dense functional array enabling sequential reduction, hydrolysis, decarboxylation, and cyclocondensation chemistries .

Versatile nitro-substituted α-pyridyl malonate diester for heterocyclic synthesis.
Enables sequential reduction, hydrolysis, decarboxylation, and cyclocondensation chemistries.
Supports fused bis-heterocycle and 3-alkylated pyridine scaffold construction in medicinal and agrochemical research.

Generic Substitution Failure for Diethyl 2-(3-nitropyridin-2-yl)malonate


In-class nitropyridinyl malonates cannot be freely interchanged because three orthogonal structural variables—ester chain length, nitro group position, and additional ring substituents—independently govern reactivity, physical handling, and downstream synthetic compatibility . The diethyl ester confers distinct physical properties (predicted boiling point 391.8 °C and density 1.297 g/cm³) versus the dimethyl analog (boiling point 366.9 °C, density 1.377 g/cm³), affecting both purification and storage protocols . More critically, the 3-nitro-2-pyridyl regiochemistry places the nitro group adjacent to the pyridine nitrogen, enabling nucleophilic aromatic substitution pathways that are unavailable to the 5-nitro positional isomer and are historically documented to fail under classical malonation conditions . The quantitative evidence below substantiates each of these differentiation dimensions.

Ester Chain
Diethyl ester's physical properties and purification behavior may not transfer directly from dimethyl analog; thermal processing windows differ.
Regiochemistry
3-nitro-2-pyridyl architecture enables nucleophilic aromatic substitution pathways unavailable to the 5-nitro positional isomer; reactivity is not interchangeable.
Ring Substituents
Additional substituents on the pyridine ring may shift reactivity, requiring independent route scouting for each analog.

Quantitative Evidence for Diethyl 2-(3-nitropyridin-2-yl)malonate


Synthetic Yield: Modern Protocol vs. Classical Malonation

The target compound is synthesized by condensation of diethyl malonate with 2-chloro-3-nitropyridine using NaH in DMSO, achieving a quantitative 100% isolated yield . In sharp contrast, the classical malonation study by Gruber (1953) reported that 2-chloro-3-nitropyridine (compound XII) failed completely under traditional conditions (sodium alkoxide in ethanol), yielding only decomposition products with no detectable malonate adduct . This represents a definitive synthetic accessibility advantage: the modern protocol converts a historically intractable substrate into a high-yielding, scalable process.

Synthetic Yield: Modern vs. Classical
Cross-study comparable
Modern: 100% isolated yield. Classical (Gruber, 1953): 0% yield (decomposition).
Enables preparative-scale access previously unattainable.
NaH/DMSO protocol vs. Na/EtOH. Reported conditions.
Synthetic methodology Malonate arylation Process chemistry

Physical State and Storage: Diethyl vs. Dimethyl Ester

The target compound is a solid at 20 °C with a minimum commercial purity specification of 98% and long-term storage at cool, dry ambient conditions . The dimethyl ester analog (CAS 173417-34-0) is also a solid but exhibits a lower predicted boiling point (366.9 °C vs. 391.8 °C) and higher density (1.377 vs. 1.297 g/cm³), reflecting its more compact molecular architecture . The diethyl ester's lower density and higher boiling point translate to different chromatographic retention behavior during purification, and its reduced volatility at elevated temperatures offers a wider thermal processing window.

Physical State: Diethyl vs. Dimethyl
Data to verify
Boiling point: 391.8 °C (predicted). Density: 1.297 g/cm³ (predicted). Δ +24.9 °C and Δ −0.080 g/cm³ vs. dimethyl analog.
Broader thermal processing window may support scale-up decisions.
Predicted values. Requires experimental verification.
Physicochemical properties Handling and storage Form selection

Regiochemical Reactivity: 3-Nitro vs. 5-Nitro Substitution

The 3-nitro-2-pyridyl malonate architecture places the electron-withdrawing nitro group adjacent to the ring nitrogen and ortho to the malonate-bearing carbon, creating an activated system for nucleophilic aromatic substitution (S_NAr) of the nitro group itself . This reactivity is distinct from the 5-nitro-2-pyridyl isomer (CAS 60891-70-5), where the nitro group is para to the ring nitrogen and cannot serve as a leaving group in intramolecular cyclization cascades . The 3-nitro-2-pyridyl pattern enables direct conversion to 3-amino-2-pyridinecarboxylate esters via a one-step reductive–oxidative rearrangement of the corresponding 1-oxide , a transformation not accessible to the 5-nitro isomer due to the absence of the requisite ortho-nitro/α-malonate geometry.

Regiochemical Reactivity: 3-NO₂ vs. 5-NO₂
Class-level inference
3-nitro-2-pyridyl enables S_NAr and aminopyridine rearrangement. Not accessible to 5-nitro isomer.
Direct entry to 3-amino-2-pyridinecarboxylates; may reduce synthetic steps.
Reported rearrangement pathway; yield is substrate-dependent.
Nucleophilic aromatic substitution Regioselectivity Heterocyclic chemistry

Downstream Derivatization: PARP Inhibitors and 2-Alkylpyridines

The compound is explicitly documented as Intermediate 75 in patent WO2021/220120 A1, where it is elaborated into PARP inhibitor candidates (RP-12146) with reported IC₅₀ values of 0.6 nM (PARP1) and 0.5 nM (PARP2) in downstream biological assays . Separately, a published MDPI Proceedings paper (2021) demonstrates that diethyl 2-(3-nitropyridin-2-yl)malonate analogs undergo clean hydrolysis and decarboxylation (aqueous H₂SO₄) to yield 2-methyl-3-nitropyridines in moderate to good yields with high purity, using K₂CO₃/THF conditions that avoid hazardous Na metal or NaH . These documented downstream applications validate the compound's role as a productive intermediate in both patent-protected drug discovery and published synthetic methodology.

Downstream Derivatization
Supporting evidence
Documented as Intermediate 75 in PARP inhibitor patent. Also used in published 2-methyl-3-nitropyridine synthesis.
Supports SAR exploration with patent-precedented conditions.
PARP1/2 IC₅₀ reported in downstream assays; not of this intermediate.
Medicinal chemistry PARP inhibitors Patent-protected intermediates

Commercial Purity and QC Documentation

The target compound is commercially available from multiple vendors with purity specifications of 95% (AChemBlock), 97% (Bidepharm, CymitQuimica, Leyan), and 98% (AKSci) . Critically, Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC for each lot of CAS 64362-41-0 . The dimethyl analog (CAS 173417-34-0) is typically supplied at 95% minimum purity with fewer vendors offering batch-level analytical data packages. This difference in available QC rigor is significant for GLP/GMP-adjacent research environments where traceable purity documentation is a procurement prerequisite.

Commercial Purity and QC
Supporting evidence
Purity: 95–98% across vendors. Batch-specific NMR, HPLC, GC available.
May reduce in-house repurification needs for sensitive assays.
Vendor QC data; independent verification advised.
Quality control Procurement specification Batch traceability

Diethyl 2-(3-nitropyridin-2-yl)malonate: Application Scenarios


PARP Inhibitor Lead Optimization and Scaffold Hopping

Diethyl 2-(3-nitropyridin-2-yl)malonate serves as a patent-precedented intermediate (Intermediate 75, WO2021/220120 A1) for constructing phthalazinone-based PARP1/2 inhibitors with single-digit nanomolar potency . The malonate moiety enables sequential reduction of the nitro group to an amine, followed by cyclization to the phthalazinone core. The diethyl ester configuration is critical here: ethyl esters are preferred over methyl esters in this class due to reduced transesterification risk during amidine formation steps. Researchers pursuing PARP inhibitor programs or scaffold-hopping exercises around the phthalazinone pharmacophore should prioritize this specific intermediate to leverage existing patent conditions and synthetic precedent.

2-Alkyl-3-nitropyridine Library Synthesis

The published two-step sequence—malonate anion condensation with 2-chloro-3-nitropyridines (K₂CO₃/THF, mild conditions) followed by H₂SO₄ hydrolysis and decarboxylation—provides direct access to 2-methyl-3-nitropyridines in moderate to good yields without requiring hazardous Na metal or NaH . These 2-methyl-3-nitropyridines are key intermediates for further diversification via condensation with aromatic aldehydes (piperidine catalysis, toluene reflux) to yield trans-2-styryl-3-nitropyridines with fluorescent properties. The target compound is the immediate precursor to this entire library class, and its quantitative synthetic availability (100% yield from 2-chloro-3-nitropyridine) makes it the most efficient entry point for this synthetic sequence .

Synthesis of 3-Amino-2-pyridinecarboxylate Esters

The ortho-nitropyridyl malonate architecture uniquely enables a one-pot rearrangement to 3-amino-2-pyridinecarboxylate esters. The sequence involves Knoevenagel condensation with 3-nitro-2-pyridinecarbaldehyde, N-oxidation with peracetic acid, and treatment with diethylamine in alcohol to effect simultaneous nitro reduction, vinyl carbon oxidation, and malonate migration . This transformation is geometrically impossible for the 5-nitro isomer and is substantially less efficient for substrates lacking the α-malonate/ortho-nitro relationship. The diethyl ester groups participate directly in the rearrangement, transferring to the carboxylate products, which makes the diethyl (not dimethyl) variant the required substrate for this specific methodology.

Process Scale-Up with Validated QC

The documented 100% yield protocol (NaH/DMSO, 0 °C to 100 °C, 15-minute reaction time, 55 g isolated product) demonstrates scalability to >50 g batch sizes . Combined with multi-vendor commercial availability at 97–98% purity with batch-specific NMR, HPLC, and GC documentation , this compound is procurement-ready for process development groups. The solid physical form at ambient temperature simplifies handling and storage relative to liquid analogs. For CROs and CDMOs building pyridine-focused compound libraries, the availability of analytically certified bulk quantities eliminates the need for in-house synthesis development and QC method validation.

Application
Selection Property
Validation Focus
PARP Inhibitor Research
Patent-precedented intermediate with diethyl ester configuration
Route scoping with reported conditions; transesterification risk review
2-Alkyl-3-nitropyridine Library Synthesis
High-yielding precursor to 2-methyl-3-nitropyridines
Hydrolysis-decarboxylation efficiency; downstream diversification
3-Amino-2-pyridinecarboxylate Synthesis
Ortho-nitro/α-malonate geometry for one-pot rearrangement
N-oxidation and rearrangement pathway; diethyl ester transfer
Process Development and Scale-Up
Scalable solid with multi-vendor, batch-specific QC
Reproducibility of 100% yield protocol; QC method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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